molecular formula C18H16ClN5O4 B4847241 N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B4847241
M. Wt: 401.8 g/mol
InChI Key: VUWDXBCFMGOVBD-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a nitro-substituted pyrazole moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The nitro-substituted pyrazole moiety is then synthesized separately and coupled with the furan-chlorophenyl intermediate. The final step involves the condensation of the resulting intermediate with a suitable hydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its combination of a chlorophenyl group, a furan ring, and a nitro-substituted pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-methyl-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-12(10-23-11-15(8-21-23)24(26)27)18(25)22-20-9-16-5-6-17(28-16)13-3-2-4-14(19)7-13/h2-9,11-12H,10H2,1H3,(H,22,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDXBCFMGOVBD-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.